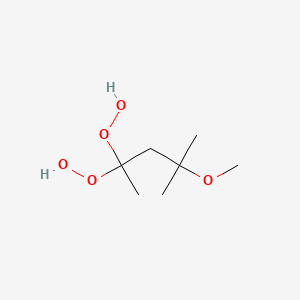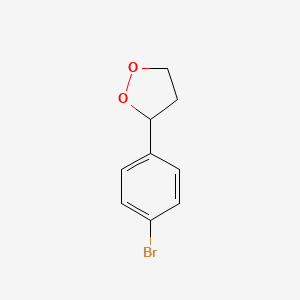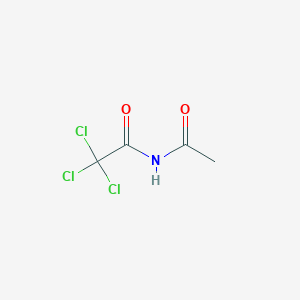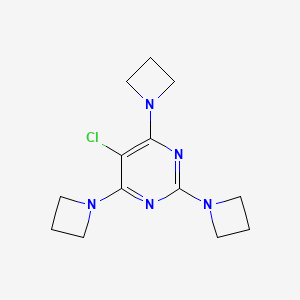
Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-: is a highly functionalized pyrimidine derivative Pyrimidine derivatives are of great importance in various scientific fields due to their structural diversity and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems . For the specific synthesis of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-, a common approach involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold. This scaffold undergoes nucleophilic aromatic substitution processes with nitrogen-centered nucleophiles .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yields and purity. The use of automated synthesis techniques and parallel synthesis methods can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with primary and secondary amines in acetonitrile at 0°C in the presence of DIPEA as a hydrogen fluoride scavenger.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, acetonitrile, and DIPEA.
Oxidation and Reduction: Typical reagents for oxidation include oxidizing agents like potassium permanganate, while reducing agents like sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reactions with primary amines can yield 4-amino derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Pyrimidine derivatives are used as scaffolds for the synthesis of various functionalized compounds. They are valuable in the development of new synthetic methodologies and in the creation of compound libraries for drug discovery .
Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .
Mecanismo De Acción
The mechanism of action of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a precursor for DNA and RNA synthesis . By inhibiting DHFR, pyrimidine derivatives can disrupt the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
5-Chloro-2,4,6-trifluoropyrimidine: Used as a core scaffold for the synthesis of functionalized pyrimidine systems.
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine:
Uniqueness: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its tris(1-aziridinyl) substitution makes it a valuable intermediate for further functionalization and the development of new compounds with diverse applications .
Propiedades
Número CAS |
64295-03-0 |
|---|---|
Fórmula molecular |
C13H18ClN5 |
Peso molecular |
279.77 g/mol |
Nombre IUPAC |
2,4,6-tris(azetidin-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C13H18ClN5/c14-10-11(17-4-1-5-17)15-13(19-8-3-9-19)16-12(10)18-6-2-7-18/h1-9H2 |
Clave InChI |
IHDVJHWKYBIOBA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=C(C(=NC(=N2)N3CCC3)N4CCC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


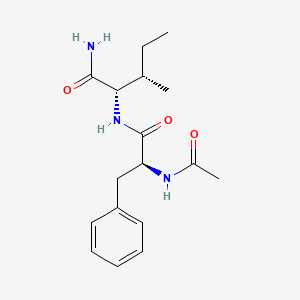
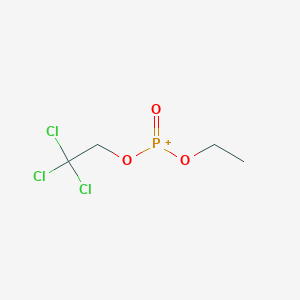

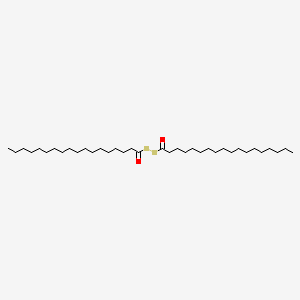
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)


